A Technical Guide to Amino-PEG13-amine: Properties and Applications in Drug Development
A Technical Guide to Amino-PEG13-amine: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG13-amine is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in biomedical research and drug development.[1][2] Its structure features a discrete PEG linker with 13 ethylene (B1197577) glycol units, capped at both ends by primary amine groups.[3] This configuration imparts desirable physicochemical properties, such as enhanced water solubility and biocompatibility, making it a valuable component in the construction of complex biomolecules.[1][4] A primary application of Amino-PEG13-amine is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics designed to induce the degradation of specific target proteins.[1][5]
Core Physical and Chemical Properties
The physical and chemical characteristics of Amino-PEG13-amine are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| Chemical Name | 1,39-diamino-4,7,10,13,16,19,22,25,28,31,34-undecaoxanonatriacontane | [3] |
| Synonyms | H2N-PEG13-CH2CH2NH2 | [3][5] |
| CAS Number | 1228119-65-0 | [3][5][6] |
| Molecular Formula | C28H60N2O13 | [3][5][6] |
| Molecular Weight | 632.78 g/mol | [3][5][6] |
| Exact Mass | 632.4100 g/mol | [3] |
| Appearance | White to yellow solid or colorless liquid | [5][6][7] |
| Purity | ≥95% to ≥98% | [3][6] |
Solubility Characteristics
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 100 mg/mL (158.03 mM) | May require ultrasonication to fully dissolve. | [5] |
| Water | Soluble | PEG compounds are generally soluble in aqueous solutions. | [2][8] |
| Polar Organic Solvents | Soluble | Examples include methanol, ethanol, and acetone. | [4][8] |
| Non-polar Organic Solvents | Insoluble | Examples include hydrocarbons. | [8] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (3.95 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [5] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (3.95 mM) | 10% DMSO, 90% Corn Oil. | [5] |
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound like Amino-PEG13-amine in various solvents.[9]
Materials:
-
Amino-PEG13-amine
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline)
-
Scintillation vials or other sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of Amino-PEG13-amine to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[9]
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[9]
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[9]
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.[9]
-
Quantification: Analyze the clear filtrate using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or mass spectrometry), to determine the concentration of Amino-PEG13-amine. A standard curve should be prepared to accurately quantify the concentration.[9][10]
Quality Control Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of Amino-PEG13-amine.
Instrumentation and Conditions (General Example):
-
HPLC System: Agilent 1260 Infinity system or equivalent.[11]
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell 120, EC-C18, 4.6 mm x 100 mm, 2.7 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.[12]
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of Amino-PEG13-amine in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a known concentration.
-
Injection and Analysis: Inject the sample onto the HPLC system and run the analysis using the specified conditions.
-
Data Analysis: The purity of the sample is determined by integrating the area of the main peak and any impurity peaks in the resulting chromatogram.
Application in PROTAC Synthesis and Mechanism of Action
Amino-PEG13-amine is a key building block in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[13] The PEG linker in Amino-PEG13-amine enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[13]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using Amino-PEG13-amine typically involves a two-step process where the bifunctional linker is sequentially coupled to the POI ligand and the E3 ligase ligand.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC-Mediated Protein Degradation Signaling Pathway
Once synthesized, the PROTAC molecule can enter a cell and induce the degradation of the target protein through the ubiquitin-proteasome system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
